molecular formula C5H7NO3 B050711 1-Hydroxyiminopentane-2,4-dione CAS No. 116974-90-4

1-Hydroxyiminopentane-2,4-dione

Cat. No. B050711
M. Wt: 129.11 g/mol
InChI Key: OITKKQRDTSSDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyiminopentane-2,4-dione (HOPDA) is a small molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. HOPDA is a chelating agent that binds to metal ions, particularly iron (Fe), with high affinity. This property makes it a promising candidate for various applications, including as a therapeutic agent for iron-related diseases, as a diagnostic tool for detecting metal ions in biological systems, and as a catalyst in chemical reactions.

Mechanism Of Action

The mechanism of action of 1-Hydroxyiminopentane-2,4-dione involves the formation of a stable complex with metal ions, particularly iron. This complex formation prevents the metal ions from participating in harmful reactions in the body, such as the generation of free radicals. Additionally, the complex can be excreted from the body, effectively removing excess metal ions from the system.

Biochemical And Physiological Effects

1-Hydroxyiminopentane-2,4-dione has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation. Additionally, 1-Hydroxyiminopentane-2,4-dione has been shown to improve iron metabolism, which can have beneficial effects on overall health.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-Hydroxyiminopentane-2,4-dione in lab experiments is its high affinity for metal ions, particularly iron. This property makes it a useful tool for detecting metal ions in biological systems and for studying the effects of metal ion chelation on various physiological processes. However, one limitation of using 1-Hydroxyiminopentane-2,4-dione is its potential toxicity at high concentrations, which must be carefully controlled in lab experiments.

Future Directions

There are several future directions for research on 1-Hydroxyiminopentane-2,4-dione, including the development of more efficient synthesis methods, the optimization of 1-Hydroxyiminopentane-2,4-dione-based therapeutic agents for iron-related diseases, and the exploration of 1-Hydroxyiminopentane-2,4-dione's potential as a catalyst for chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Hydroxyiminopentane-2,4-dione, particularly in relation to its potential as a therapeutic agent.

Synthesis Methods

1-Hydroxyiminopentane-2,4-dione can be synthesized using various methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-Hydroxyiminopentane-2,4-dione as a white crystalline solid.

Scientific Research Applications

1-Hydroxyiminopentane-2,4-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the development of therapeutic agents for iron-related diseases, such as iron overload disorders and anemia. 1-Hydroxyiminopentane-2,4-dione has been shown to effectively chelate iron ions, which can help reduce the toxicity of excess iron in the body and improve the symptoms of iron-related diseases.

properties

CAS RN

116974-90-4

Product Name

1-Hydroxyiminopentane-2,4-dione

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

1-hydroxyiminopentane-2,4-dione

InChI

InChI=1S/C5H7NO3/c1-4(7)2-5(8)3-6-9/h3,9H,2H2,1H3

InChI Key

OITKKQRDTSSDDL-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C=NO

Canonical SMILES

CC(=O)CC(=O)C=NO

synonyms

Pentanal, 2,4-dioxo-, 1-oxime (9CI)

Origin of Product

United States

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